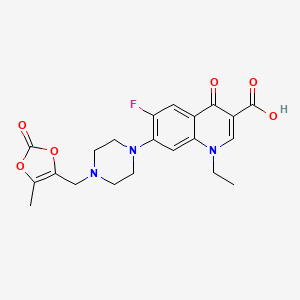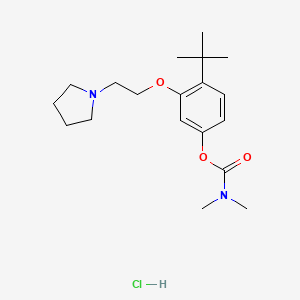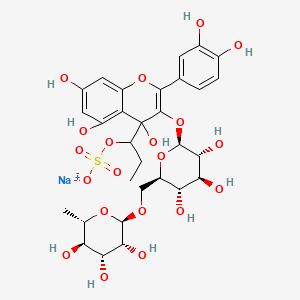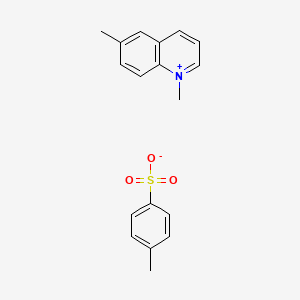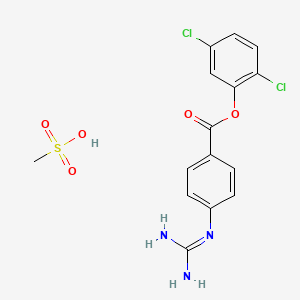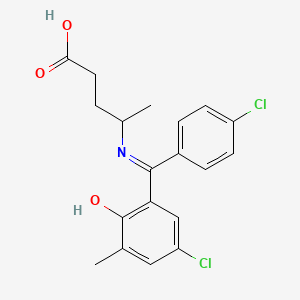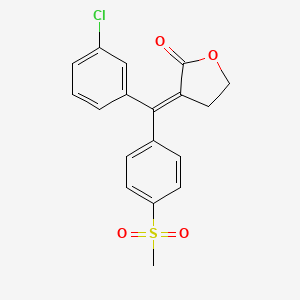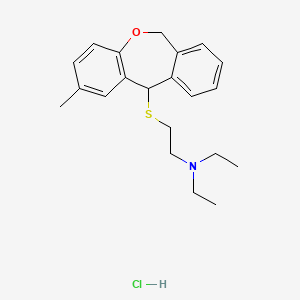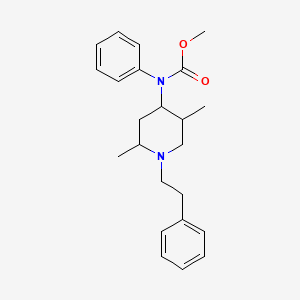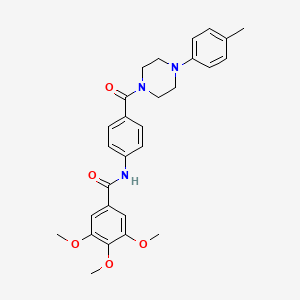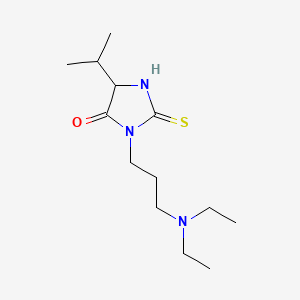
3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin is a synthetic organic compound with a unique structure that includes a diethylamino group, an isopropyl group, and a thiohydantoin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin typically involves the reaction of diethylamine with a suitable precursor, such as a halogenated propyl derivative, followed by the introduction of the isopropyl group and the formation of the thiohydantoin ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the thiohydantoin ring can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Diethylamino)propyl trimethoxysilane
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 3-(Diethylamino)propyl isothiocyanate
Uniqueness
3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the diethylamino and thiohydantoin moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
86503-22-2 |
|---|---|
Formule moléculaire |
C13H25N3OS |
Poids moléculaire |
271.42 g/mol |
Nom IUPAC |
3-[3-(diethylamino)propyl]-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H25N3OS/c1-5-15(6-2)8-7-9-16-12(17)11(10(3)4)14-13(16)18/h10-11H,5-9H2,1-4H3,(H,14,18) |
Clé InChI |
IFEBVGPZAQPJKH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN1C(=O)C(NC1=S)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



